molecular formula C10H10O4 B2765704 Methyl 2-formyl-5-methoxybenzoate CAS No. 77620-05-4

Methyl 2-formyl-5-methoxybenzoate

Cat. No.: B2765704
CAS No.: 77620-05-4
M. Wt: 194.186
InChI Key: FLIQGLSIXZFUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-5-methoxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a methoxy group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-5-methoxybenzoate can be synthesized through several methods. One common method involves the formylation of methyl 2-methoxybenzoate using hexamethylenetetramine and methanesulfonic acid in a Duff reaction . Another method involves the methylation of 2-formylbenzoic acid using dimethyl sulfate and potassium carbonate in the presence of acetone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Duff reaction is often preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 2-formyl-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of different products that exert biological effects. The methoxy group can influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-5-methoxybenzoate is unique due to the specific positions of the formyl and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-formyl-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQGLSIXZFUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77620-05-4
Record name methyl 2-formyl-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.